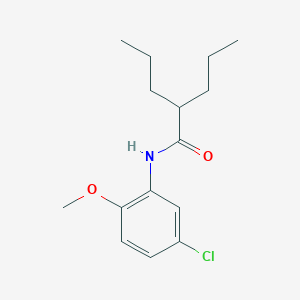
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide is a chemical compound that belongs to the class of drugs known as gabapentinoids. It is commonly referred to as clonidine and is used in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Clonidine is known to have a high affinity for the α2-adrenergic receptor and is believed to work by reducing the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety.
Mécanisme D'action
The mechanism of action of clonidine is believed to involve the activation of α2-adrenergic receptors in the central nervous system. This leads to a reduction in the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety. By reducing the release of norepinephrine, clonidine is able to reduce pain and anxiety in patients with these conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, as well as to reduce the activity of the sympathetic nervous system. Clonidine has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, clonidine has been shown to have a positive effect on sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of α2-adrenergic receptor activation. Clonidine is also relatively inexpensive and widely available, making it a cost-effective option for use in laboratory experiments. However, clonidine does have some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. Additionally, clonidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on clonidine. One area of interest is the potential use of clonidine in the treatment of opioid use disorder. Several studies have suggested that clonidine may be effective in reducing the severity of withdrawal symptoms in patients undergoing opioid detoxification. Another area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that clonidine may be effective in reducing the symptoms of PTSD, although more research is needed to confirm these findings. Finally, there is interest in developing new analogs of clonidine that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of clonidine involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with propylmagnesium bromide to form 2-methoxy-1-phenylpropan-1-ol. The second step involves the reaction of this compound with thionyl chloride to form 2-methoxy-1-phenylpropan-1-ol chloride. The third step involves the reaction of this compound with 5-chloro-2-methoxyaniline to form the final product, N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide.
Applications De Recherche Scientifique
Clonidine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Several studies have demonstrated the efficacy of clonidine in reducing pain and anxiety in patients with these conditions. Clonidine has also been shown to have a positive effect on sleep quality and to reduce the incidence of opioid-induced hyperalgesia.
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-6-11(7-5-2)15(18)17-13-10-12(16)8-9-14(13)19-3/h8-11H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
QRVRLIKGKYSWRU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)



![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
